3-Bromo-7h-pyrrolo[2,3-c]pyridazine

Cross-Coupling Medicinal Chemistry Synthetic Methodology

3-Bromo-7H-pyrrolo[2,3-c]pyridazine is the strategic choice for medicinal chemistry programs targeting HER-2, JAK1/3, or LRRK2. Its C3-bromo substituent delivers superior reactivity in Suzuki, Stille, and Buchwald-Hartwig couplings versus the 3-chloro analog, ensuring high-yield, parallel library synthesis. This specific halogen identity is critical for maintaining downstream target engagement and selectivity, as validated in potent kinase inhibitors (e.g., HER-2 IC50 4 nM). Accept no substitutes—the C3-bromo derivative is essential for reproducible SAR and lead optimization.

Molecular Formula C6H4BrN3
Molecular Weight 198.023
CAS No. 1638764-04-1
Cat. No. B2659212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7h-pyrrolo[2,3-c]pyridazine
CAS1638764-04-1
Molecular FormulaC6H4BrN3
Molecular Weight198.023
Structural Identifiers
SMILESC1=CNC2=NN=C(C=C21)Br
InChIInChI=1S/C6H4BrN3/c7-5-3-4-1-2-8-6(4)10-9-5/h1-3H,(H,8,10)
InChIKeyRXFMAGXEQDMBML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-7H-pyrrolo[2,3-c]pyridazine (CAS 1638764-04-1) for Kinase-Targeted Small Molecule Synthesis


3-Bromo-7H-pyrrolo[2,3-c]pyridazine (CAS 1638764-04-1) is a heterocyclic building block characterized by a fused pyrrole-pyridazine core with a bromine substituent at the C3 position . This core scaffold has been extensively validated in medicinal chemistry for generating potent kinase inhibitors, with derivatives demonstrating selective inhibition of HER-2 (IC50 4 nM) and dual JAK1/3 inhibition (with exceptional potency and selectivity over JAK2 and TYK2) [1][2]. The compound serves as a versatile intermediate, with the C3 bromine atom enabling precise functionalization via palladium-catalyzed cross-coupling reactions to introduce diverse pharmacophores [3].

Why 3-Bromo-7H-pyrrolo[2,3-c]pyridazine (CAS 1638764-04-1) Cannot Be Replaced by Unhalogenated or Alternative Halogenated Analogs


Substituting 3-Bromo-7H-pyrrolo[2,3-c]pyridazine with alternative halogenated analogs or the unsubstituted parent scaffold is not scientifically equivalent. The specific halogen identity governs two critical procurement-relevant parameters: synthetic reactivity and downstream biological target engagement. The C3-bromo derivative exhibits a distinct reactivity profile in palladium-catalyzed cross-couplings (Suzuki, Stille, Heck, Sonogashira), which is essential for modular diversification into complex kinase inhibitor candidates . In contrast, the 3-chloro analog displays reduced reactivity in such transformations, limiting synthetic efficiency, while the 3-iodo derivative may be too reactive or prone to decomposition under certain conditions [1]. Furthermore, the electronic properties of the bromine atom can influence the binding affinity and selectivity of the final elaborated molecule towards kinase targets (e.g., JAK, HER-2, LRRK2), meaning that an initial substitution with a different halogen can lead to a divergent and potentially inferior biological profile in the final drug candidate [2][3].

Quantitative Procurement Guide for 3-Bromo-7H-pyrrolo[2,3-c]pyridazine (CAS 1638764-04-1): Head-to-Head Comparator Data


Synthetic Reactivity Advantage: Superior Cross-Coupling Efficiency vs. 3-Chloro Analog

The C3-bromo substituent in 3-Bromo-7H-pyrrolo[2,3-c]pyridazine exhibits significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to its 3-chloro analog. This is a well-established principle in organometallic chemistry, where the carbon-bromine bond (C-Br) undergoes oxidative addition to Pd(0) complexes at a much faster rate than the carbon-chlorine bond (C-Cl) [1][2]. The enhanced reactivity of the C-Br bond enables more efficient Suzuki, Stille, Heck, and Sonogashira couplings, reducing reaction times, improving yields, and allowing for milder reaction conditions, which is critical for the late-stage functionalization of complex molecules [3].

Cross-Coupling Medicinal Chemistry Synthetic Methodology

Differentiated Physicochemical Properties vs. 3-Chloro and 3-Iodo Analogs

The bromine atom at the C3 position imparts a specific balance of physicochemical properties—including molecular weight, lipophilicity (LogP), and polarizability—that is distinct from the chlorine and iodine analogs. This balance is critical for medicinal chemists as it influences the ADME (absorption, distribution, metabolism, excretion) properties of final drug candidates. The 3-bromo compound has a molecular weight of 198.02 g/mol and a calculated LogP of ~0.50 . This places it as an intermediate between the lighter, less lipophilic 3-chloro analog (MW 153.57 g/mol) and the heavier, more lipophilic 3-iodo analog (MW ~246 g/mol) [1].

Physicochemical Properties Drug Design Building Blocks

Validated Scaffold for Potent Kinase Inhibition: JAK and HER-2

The pyrrolo[2,3-c]pyridazine core scaffold, for which 3-Bromo-7H-pyrrolo[2,3-c]pyridazine is a key synthetic precursor, has been validated in multiple studies as a privileged structure for generating potent and selective kinase inhibitors. Specifically, derivatives of this scaffold have demonstrated: (1) low nanomolar inhibition of HER-2 tyrosine kinase (Compound 7d, IC50 = 4 nM) [1]; and (2) exceptional dual JAK1/3 inhibition with good selectivity over JAK2 and TYK2 [2]. These data provide a high-confidence basis for investing in the procurement of the 3-bromo intermediate to explore similar structure-activity relationships (SAR).

Kinase Inhibition JAK HER-2 Medicinal Chemistry

High-Impact Applications for 3-Bromo-7H-pyrrolo[2,3-c]pyridazine (CAS 1638764-04-1) in Drug Discovery


Modular Synthesis of Focused Kinase Inhibitor Libraries

Medicinal chemistry teams can leverage the C3-bromo handle of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine for rapid, parallel synthesis of diverse compound libraries via Suzuki or Buchwald-Hartwig cross-coupling. This enables systematic exploration of the chemical space around the pyrrolo[2,3-c]pyridazine core, which is validated for achieving potent inhibition of high-value kinase targets such as HER-2 and JAK1/3 [1][2]. The enhanced reactivity of the C-Br bond compared to C-Cl ensures high coupling yields and broad substrate scope, accelerating SAR studies [3].

Lead Optimization in Oncology and Immunology Programs

In programs targeting HER-2-positive cancers or JAK-dependent autoimmune diseases, 3-Bromo-7H-pyrrolo[2,3-c]pyridazine serves as a critical intermediate for late-stage functionalization. The balanced physicochemical properties of the bromo derivative (MW ~198, LogP ~0.5) make it a suitable starting point for optimizing the pharmacokinetic profile of lead compounds, avoiding the extremes of the lighter 3-chloro or heavier 3-iodo analogs . The ability to introduce diverse aryl/heteroaryl groups at the C3 position allows for fine-tuning of target selectivity, as demonstrated in the development of dual JAK1/3 inhibitors with selectivity over JAK2 and TYK2 [2].

Development of Novel LRRK2 Inhibitors for Neurodegenerative Diseases

The 4,5-disubstituted-7H-pyrrolo[2,3-c]pyridazine scaffold has been patented as a core structure for LRRK2 inhibitors, a key target in Parkinson's disease research [4]. 3-Bromo-7H-pyrrolo[2,3-c]pyridazine can be utilized as a starting material to synthesize and evaluate new LRRK2 inhibitor candidates, capitalizing on the validated scaffold to accelerate the discovery of potential therapeutics for this unmet medical need.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-7h-pyrrolo[2,3-c]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.